molecular formula C9H7BrN2OS B2918428 N-(1,3-benzothiazol-2-yl)-2-bromoacetamide CAS No. 121189-77-3

N-(1,3-benzothiazol-2-yl)-2-bromoacetamide

Cat. No. B2918428
CAS RN: 121189-77-3
M. Wt: 271.13
InChI Key: SBMXLANSMFCUQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(1,3-benzothiazol-2-yl)-2-bromoacetamide” is a chemical compound that likely contains a benzothiazole moiety, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .


Synthesis Analysis

While specific synthesis methods for “N-(1,3-benzothiazol-2-yl)-2-bromoacetamide” were not found, similar compounds have been synthesized using various methods. For instance, new N’-(1,3-benzothiazol-2-yl)-arylamides were synthesized in high yields under relatively milder reaction conditions using dimethyl formamide as solvent .

Scientific Research Applications

Antibacterial Agents

N-(1,3-benzothiazol-2-yl)-2-bromoacetamide derivatives have been synthesized and evaluated for their antibacterial properties . Notably, compounds C3, C5, C9, C13-15, and C17 exhibited promising activity against Staphylococcus aureus strains. Among these, C13, which possesses a thiophene ring attached to the benzothiazole moiety via an amide linkage, demonstrated maximum activity against S. aureus NCIM 5022. It also exhibited bactericidal activity against S. aureus ATCC 43300.

Antifungal Agents

Benzothiazole derivatives have been investigated for their antifungal activity . While specific studies on N-(1,3-benzothiazol-2-yl)-2-bromoacetamide are limited, its structural similarity to other benzothiazoles suggests potential antifungal properties.

Anticancer Agents

Benzothiazole derivatives have shown promise as anticancer agents . Although direct data on N-(1,3-benzothiazol-2-yl)-2-bromoacetamide’s anticancer activity are scarce, its scaffold warrants further exploration in cancer research.

Anti-inflammatory Compounds

Benzothiazoles have been associated with anti-inflammatory effects . While specific studies on N-(1,3-benzothiazol-2-yl)-2-bromoacetamide are lacking, its structural features make it an interesting candidate for anti-inflammatory drug development.

Anticonvulsants

Certain benzothiazole derivatives exhibit anticonvulsant properties . Although data on N-(1,3-benzothiazol-2-yl)-2-bromoacetamide are not available, its core structure aligns with other anticonvulsant compounds.

Larvicidal and Adulticidal Activities

2-Aminobenzothiazoles have been investigated for their larvicidal and adulticidal effects against Aedes aegypti . While this specific compound hasn’t been studied, its benzothiazole moiety suggests potential insecticidal properties.

Safety and Hazards

While specific safety and hazard information for “N-(1,3-benzothiazol-2-yl)-2-bromoacetamide” was not found, similar compounds may cause severe skin burns and eye damage, and may cause respiratory irritation .

Mechanism of Action

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-bromoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2OS/c10-5-8(13)12-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMXLANSMFCUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzothiazol-2-yl)-2-bromoacetamide

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